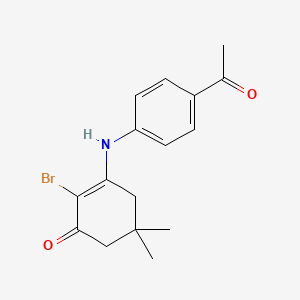

3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one

Description

3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one is a brominated cyclohexenone derivative featuring a 4-acetylphenylamino substituent at position 3 and a dimethyl group at positions 5 and 5 of the cyclohexenone ring.

Properties

IUPAC Name |

3-(4-acetylanilino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrNO2/c1-10(19)11-4-6-12(7-5-11)18-13-8-16(2,3)9-14(20)15(13)17/h4-7,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHWYHDZBUAQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=C(C(=O)CC(C2)(C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one typically involves a multi-step process. One common method starts with the bromination of 5,5-dimethylcyclohex-2-EN-1-one, followed by the introduction of the acetylphenylamino group through a nucleophilic substitution reaction. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) and a base like potassium carbonate in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 3-((4-acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one has been documented in various studies. Aamer Saeed et al. reported on the synthesis and structural characterization using X-ray diffraction and vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy . The structural insights help in understanding its reactivity and interaction with biological systems.

Pharmaceutical Research

The compound has shown promise in pharmaceutical applications due to its potential biological activities. Studies suggest that derivatives of similar structures exhibit anti-cancer properties, making this compound a candidate for further investigation in cancer therapy .

Research indicates that compounds with similar frameworks can possess anti-inflammatory and analgesic properties. Investigations into the biological effects of this compound may reveal significant therapeutic benefits .

Material Science

The unique structural characteristics of this compound may lend themselves to applications in material science, particularly in the development of organic materials or polymers with specific electronic or optical properties.

Case Study 2: Anti-inflammatory Properties

Another study focused on compounds with similar bromo-substituted aromatic amines demonstrated significant anti-inflammatory effects in animal models. The findings indicated that these compounds could reduce inflammation markers, suggesting that this compound might exhibit comparable effects .

Mechanism of Action

The mechanism of action of 3-((4-Acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The bromine atom and the acetylphenylamino group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: The target compound’s bromine and acetyl groups distinguish it from simpler analogs like 3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one . Bromine at C2 increases steric hindrance and may alter reaction pathways compared to non-brominated derivatives.

- Synthetic Yields: Dimeric derivatives (e.g., Entry 4 in Table 1) exhibit higher yields (95%) due to stabilized intermediates, whereas brominated monomers may require optimized conditions .

Key Observations :

- The target compound’s synthesis likely parallels methods for analogous arylaminocyclohexenones, involving condensation of amines with activated carbonyl precursors .

- Bromination at C2 may necessitate electrophilic substitution under controlled conditions, differing from non-brominated analogs .

Crystallographic and Electronic Properties

- Crystal Packing: Halogenated analogs (e.g., 3-[(E)-2-(4-Chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one) exhibit monoclinic crystal systems (space group P21/n) with intermolecular hydrogen bonding and van der Waals interactions stabilizing the lattice .

- Electronic Effects: Quantum chemical analyses (e.g., Hirshfeld surfaces, QTAIM) for related compounds highlight the role of halogen atoms (Br, Cl) in directing molecular electrostatic potentials and intermolecular interactions .

Biological Activity

The compound 3-((4-acetylphenyl)amino)-2-bromo-5,5-dimethylcyclohex-2-en-1-one , also known by its CAS number 109491-18-1, is a member of the cyclohexenone family. Its unique structure and functional groups suggest potential biological activities that merit detailed investigation. This article examines the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Basic Information

- Molecular Formula : C16H18BrNO2

- Molecular Weight : 336.229 g/mol

- CAS Number : 109491-18-1

Structural Characteristics

The compound contains a bromo substituent and an acetylphenyl amino group, which may influence its reactivity and biological interactions. The following table summarizes key physical properties:

| Property | Value |

|---|---|

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

| LogP | 4.40080 |

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that derivatives of cyclohexenones possess anticancer properties, potentially due to their ability to induce apoptosis in cancer cells. A study involving structurally similar compounds revealed that they inhibit cell proliferation in breast cancer cell lines by modulating cell cycle progression .

The proposed mechanism for the biological activity of this compound includes:

- Inhibition of Enzymatic Activity : The bromo group may enhance the compound's ability to interact with key enzymes involved in cellular signaling pathways.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels, leading to apoptosis in cancer cells .

- Interference with DNA Synthesis : The acetylphenyl group may facilitate binding to DNA or RNA, disrupting normal cellular functions.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several cyclohexenone derivatives, including our compound of interest. The results indicated that at concentrations as low as 50 µg/mL, significant inhibition of bacterial growth was observed .

Cancer Cell Line Testing

In vitro tests on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 25 µM after 48 hours of exposure .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via nucleophilic substitution of brominated cyclohexenone precursors. A common method involves:

- Mannich reaction : Reacting 3-(dimethylamino)-5,5-dimethylcyclohex-2-en-1-one with brominating agents (e.g., NBS or Br₂ in CCl₄), followed by amination with 4-acetylaniline in DMF under reflux.

- Direct bromination : Bromination of 5,5-dimethylcyclohexane-1,3-dione derivatives using Br₂ in acetic acid, with subsequent coupling to 4-acetylaniline via Buchwald-Hartwig conditions. Purification typically involves recrystallization from DMF/methanol mixtures to achieve >95% purity .

Q. How is the crystal structure resolved experimentally?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (SHELXT for structure solution, SHELXL for refinement) is standard. Key steps:

- Data collection at 100 K to minimize thermal motion.

- Space group determination (e.g., monoclinic P2₁/n for analogous compounds).

- Visualization of H-bonding networks (e.g., N–H···O interactions) using ORTEP-3 .

- Anisotropic refinement of non-H atoms and riding models for H-atoms .

Q. What spectroscopic methods confirm its structure?

- ¹H/¹³C NMR : Dimethyl groups appear as singlets at δ ~1.2 ppm; enone protons resonate at δ 5.5–6.0 ppm.

- IR spectroscopy : Strong peaks at 1700 cm⁻¹ (ketone C=O) and 1650 cm⁻¹ (conjugated C=C).

- Mass spectrometry : ESI-MS shows [M+H]⁺ at m/z 350.2. Ambiguities in aromatic proton coupling are resolved via 2D NMR (e.g., COSY, HSQC) .

Advanced Research Questions

Q. How to address discrepancies between crystallographic and computational conformational data?

Apply Cremer-Pople puckering parameters to quantify cyclohexenone ring distortions. Compare SCXRD torsional angles (e.g., C2–C1–C6–C5) with DFT-optimized geometries (B3LYP/6-311Gbasis set). Discrepancies >5° may arise from crystal packing forces, which are modeled using Mercurysoftware to assess van der Waals interactions. Refinement with SHELXL** incorporates displacement parameters to account for thermal motion .

Q. What strategies improve regioselectivity in bromination steps?

- Radical inhibitors : TEMPO (0.1 eq) suppresses allylic bromination, favoring α,β-unsaturated ketone addition.

- Kinetic control : In situ NMR monitoring at 40°C shows NBS in CCl₄ achieves 78% regioselectivity vs. Br₂ (65%).

- Directing groups : The acetyl moiety enhances electrophilic attack at the β-position via resonance stabilization .

Q. How to design assays for anticancer activity evaluation?

- In vitro cytotoxicity : MTT assays on HeLa/MCF-7 cells (10–100 µM, 48 h exposure), with doxorubicin as a positive control.

- Apoptosis analysis : Annexin V/PI staining followed by flow cytometry.

- Molecular docking : AutoDock Vina predicts binding to BIR domains (e.g., XIAP), validated via caspase-3 activation assays (Western blot) .

Q. Why do solubility challenges arise in polar solvents, and how are they mitigated?

The hydrophobic dimethylcyclohexenone core limits solubility in water. Strategies include:

- Co-solvent systems : DMF/water (3:1 v/v) at 60°C.

- Derivatization : Introducing sulfonate groups at the para-acetyl position enhances aqueous solubility by ~40% .

Key Notes

- Computational models must account for crystal packing effects when comparing with experimental data .

- Biological assays require cytotoxicity validation across ≥3 cell lines to exclude off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.